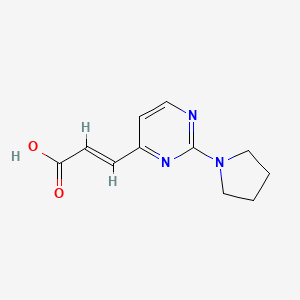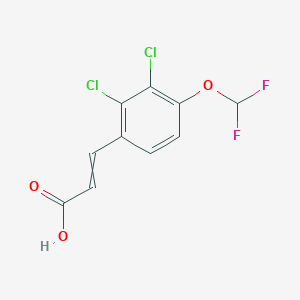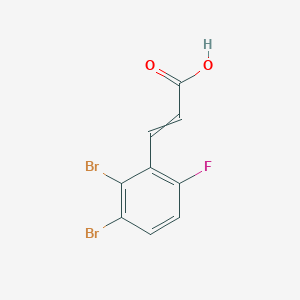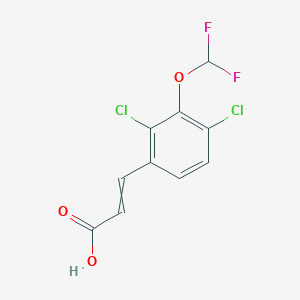
3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid
Descripción general
Descripción
“3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity .Aplicaciones Científicas De Investigación
Solar Cell Applications
One notable application of compounds similar to 3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid is in dye-sensitized solar cells. A study investigated organic dyes with structures resembling this compound, where the electron donor and acceptor groups were pyrrolidine and cyano acrylic acid, respectively. These compounds showed potential as sensitizers for nanocrystalline TiO2 solar cells, with one variant achieving a solar-to-electrical energy conversion efficiency of 2.3% under simulated AM 1.5 irradiation (Qin et al., 2007).
Chemical Synthesis and Reactions
Another application is observed in chemical synthesis, where derivatives of this compound participate in cycloaddition reactions. For example, 3-Methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles, which are structurally related, undergo [3+2]-cycloaddition reactions to form novel compounds (Deryabina et al., 2006).
Materials Science
In the field of materials science, compounds structurally similar to this compound are used in the synthesis of novel materials. For instance, the study of pyridine–carboxylate ligands in CuI metallacycles revealed potential applications in the development of materials with unique properties like emission activities (Wu et al., 2015).
Pharmaceutical Research
While directly related studies on pharmaceutical applications of this exact compound are limited, structurally similar compounds have been synthesized for potential pharmaceutical applications. For instance, the synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin suggests potential in drug design and delivery systems (Meng et al., 2012).
Safety and Hazards
Direcciones Futuras
The future directions for “3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid” could involve further exploration of its potential therapeutic applications, given the interest in pyrrolidine derivatives in drug discovery . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
(E)-3-(2-pyrrolidin-1-ylpyrimidin-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(16)4-3-9-5-6-12-11(13-9)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKGPNXMYXVOA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=CC(=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)




![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)
![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)





